N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N'-phenyloxamide is a synthetic oxamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to one nitrogen of an oxamide bridge, while the other nitrogen is substituted with a phenyl group. For instance, Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) shares the benzodioxole-methylamine backbone but differs in its benzamide structure and bioactivity as an ALDH2 activator . Oxamide derivatives, such as N'-(benzo[1,3]dioxol-5-ylmethylideneamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)oxamide (), highlight the versatility of this scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBTGGMBHQHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330014 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351370-34-8 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents.
Mode of Action
N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide interacts with its targets, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide, also referred to as a derivative of benzodioxole, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique benzodioxole moiety, which contributes to its biological properties. The structural formula can be represented as follows:
This compound demonstrates significant lipophilicity and stability, which are crucial for its bioavailability and interaction with biological targets.
Research indicates that compounds containing the benzodioxole structure exhibit various mechanisms of action:
- Antioxidant Activity : Benzodioxole derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
Table 1: Biological Activities of this compound
Case Study 1: Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant properties in vitro. The compound was tested against various reactive oxygen species (ROS) and showed effective scavenging activity, leading to reduced cellular damage in oxidative stress models.
Case Study 2: Anti-inflammatory Effects
In animal models of inflammation, this compound was administered to assess its impact on inflammatory markers. The results indicated a marked reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
The antimicrobial properties were evaluated against several bacterial strains. This compound demonstrated potent activity against Staphylococcus aureus and Candida albicans, indicating its potential for therapeutic applications in infectious diseases.
Research Findings
Recent studies have further elucidated the pharmacological potential of this compound:
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to key enzymes involved in inflammation and cancer progression, supporting its role as a therapeutic agent.
- In Vivo Efficacy : Animal studies have shown that administration of this compound leads to significant improvements in models of pain and inflammation, highlighting its potential for clinical applications.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its potential biological activities include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various pathogens. For example, derivatives of similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.23 mg/mL against Bacillus cereus and Escherichia coli .
- Anticancer Properties : Research is ongoing to evaluate its efficacy as an anticancer agent. The compound may inhibit specific enzymes involved in cell proliferation, suggesting a potential role in cancer therapy .
| Application Area | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values as low as 0.23 mg/mL | |
| Anticancer | Enzyme inhibition related to proliferation |
Material Science
The compound is also being investigated for its applications in material science. Its unique chemical structure allows it to be utilized in the development of new materials with enhanced properties:
- Polymer Science : this compound can act as a building block for synthesizing polymers with improved thermal stability and conductivity. This application is particularly relevant in the fields of electronics and nanotechnology .
Biological Research
In biological research, this compound is being studied for its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to selectively inhibit certain enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of this compound derivatives found significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific modifications could enhance antibacterial effects.
Case Study 2: Cancer Therapeutics
In a separate investigation into its anticancer properties, researchers identified that modifications to the benzodioxole moiety could increase the compound’s potency against cancer cell lines. This study highlighted the importance of structural optimization in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities:
Key Observations
Core Scaffold Variations: Alda-1 replaces the oxamide group with a benzamide and introduces dichloro substituents, enhancing its binding to ALDH2 . In contrast, oxamide derivatives (e.g., ) may exhibit different hydrogen-bonding capabilities due to the dual amide groups.
Physicochemical Properties: Melting points for benzodioxol-containing amides range widely (96–148°C), influenced by substituent polarity and crystallinity. For example, triazole derivatives () exhibit higher melting points (148°C) due to hydrogen-bonding networks.
Biological Activity: Alda-1 demonstrates neuroprotective effects by activating ALDH2, a critical enzyme in detoxifying reactive aldehydes . Its dichlorophenyl group is essential for enzyme interaction.
Q & A
Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1,3-benzodioxol-5-ylmethylamine with oxalyl chloride to form the oxamide backbone.
- Step 2 : Coupling with aniline derivatives under basic conditions (e.g., triethylamine in dichloromethane).
Purity Optimization : Use column chromatography for intermediate purification and confirm final product purity via HPLC (≥95%) and NMR spectroscopy to detect side products like unreacted amines or hydrolysis byproducts .
Q. How can structural ambiguities in this compound be resolved using crystallographic methods?
- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies or torsional strain in the benzodioxole and oxamide moieties.
- Complementary techniques : Pair crystallography with FT-IR to confirm carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹) and mass spectrometry for molecular weight validation .
Advanced Research Questions
Q. How to design experiments to assess the compound’s biological activity in cancer research?
- In vitro assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ determination. Include controls for cytotoxicity (e.g., normal fibroblast cells).
- Mechanistic studies : Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) or kinase inhibition profiles (e.g., EGFR, VEGFR).
- In vivo models : Administer the compound in xenograft mouse models, monitoring tumor volume and metastasis via bioluminescence imaging .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Purity verification : Re-analyze compound batches via HPLC and LC-MS to rule out impurities affecting activity.
- Assay standardization : Ensure consistent cell lines, culture conditions (e.g., serum concentration), and endpoint measurements (e.g., ATP-based vs. resazurin assays).
- Structural analogs : Compare results with structurally related oxalamides (e.g., N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide) to identify pharmacophore-specific effects .
Q. What methodologies are effective for elucidating the compound’s mechanism of action?
- Target identification : Use surface plasmon resonance (SPR) or thermal shift assays to screen for protein binding partners.
- Pathway analysis : Perform RNA sequencing or phosphoproteomics to map signaling pathways modulated by the compound.
- Computational docking : Predict binding modes using AutoDock Vina or Schrödinger Suite, focusing on conserved residues in suspected targets (e.g., ALDH2 or kinase domains) .
Q. How to evaluate the compound’s pharmacokinetics and toxicity in preclinical models?
- ADME profiling : Conduct in vitro microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability tests.
- In vivo pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution in rodents via LC-MS/MS.
- Toxicity screens : Assess hepatotoxicity (ALT/AST levels), nephrotoxicity (creatinine clearance), and neurotoxicity (rotarod test) in chronic dosing studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
